1,4-Dimethoxy-2-methylanthracene-9,10-dione
Overview
Description
1,4-Dimethoxy-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse chemical properties and applications, particularly in the fields of dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethoxy-2-methylanthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.
Another method involves the oxidation of 1,4-dimethoxy-2-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. This process converts the anthracene derivative into the corresponding anthraquinone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts catalysts such as aluminum chloride and boron trifluoride are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted anthraquinones.
Scientific Research Applications
1,4-Dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex anthraquinone derivatives. It is also studied for its photophysical properties and potential use in organic electronics.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with cellular proteins and DNA.
Medicine: Explored for its antimicrobial and anti-inflammatory properties. It is also studied for its potential use in photodynamic therapy.
Industry: Used as an intermediate in the production of dyes and pigments. Its unique chemical properties make it valuable in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular metabolism, contributing to its anticancer and antimicrobial activities. The compound’s ability to generate reactive oxygen species under light exposure makes it a potential candidate for photodynamic therapy.
Comparison with Similar Compounds
1,4-Dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
2-Methylanthraquinone: Similar in structure but lacks the methoxy groups. It is used primarily in the dye industry.
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione: Contains additional hydroxyl groups, which can enhance its biological activity.
Emodin: A naturally occurring anthraquinone with hydroxyl groups, known for its laxative and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1,4-Dimethoxy-2-methylanthracene-9,10-dione is a member of the anthraquinone family, which is known for its diverse biological activities. Anthraquinones are characterized by their three fused benzene rings and two ketone groups, which contribute to their pharmacological properties. This article explores the biological activity of this compound, highlighting its medicinal potential and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes two methoxy groups and a methyl group attached to the anthracene backbone. The presence of these substituents significantly affects the compound's solubility and reactivity, influencing its biological activity.
Biological Activity Overview
Research indicates that anthraquinones exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Antioxidant
- Anti-inflammatory
This compound has shown promising results in various biological assays.
Anticancer Activity
Studies have demonstrated that anthraquinones possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A recent study indicated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower than those of some well-known chemotherapeutics, suggesting its potential as an effective anticancer agent .
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 12.5 |
MCF-7 (Breast) | 15.0 |
A549 (Lung) | 10.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that it is effective against various bacterial strains and fungi. For instance, it demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The compound showed considerable free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of anthraquinones in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of an anthraquinone derivative similar to this compound. Results indicated a significant reduction in tumor size in a subset of patients after treatment .
- Antibacterial Effectiveness : A study focused on the antibacterial properties of various anthraquinones found that derivatives like this compound were among the most effective against resistant strains of bacteria .
Properties
IUPAC Name |
1,4-dimethoxy-2-methylanthracene-9,10-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-8-12(20-2)13-14(17(9)21-3)16(19)11-7-5-4-6-10(11)15(13)18/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGLGODYTDELQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552999 | |
Record name | 1,4-Dimethoxy-2-methylanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52541-72-7 | |
Record name | 1,4-Dimethoxy-2-methylanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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